
a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride: is a chemical compound with the molecular formula C20H23NO3·HCl and a molecular weight of 361.86 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride involves several steps. One common synthetic route includes the reaction of diphenylacetonitrile with morpholine under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including hydrolysis and acidification, to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for various assays and experiments.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in neurological pathways .
Vergleich Mit ähnlichen Verbindungen
a,a-Diphenyl-4-morpholinebutyric Acid Hydrochloride can be compared with similar compounds such as:
Dioxaphetyl butyrate: Another compound with similar structural features but different pharmacological properties.
Ethyl α,α-diphenyl-4-morpholinebutyrate: A related compound with variations in its ester group. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from these similar compounds.
Eigenschaften
Molekularformel |
C20H24ClNO3 |
|---|---|
Molekulargewicht |
361.9 g/mol |
IUPAC-Name |
4-morpholin-4-yl-2,2-diphenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C20H23NO3.ClH/c22-19(23)20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)11-12-21-13-15-24-16-14-21;/h1-10H,11-16H2,(H,22,23);1H |
InChI-Schlüssel |
SLLQPPWNGLTJEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


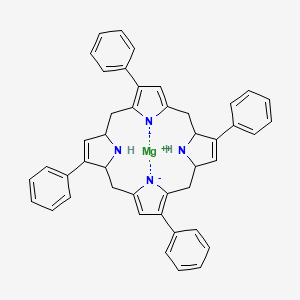
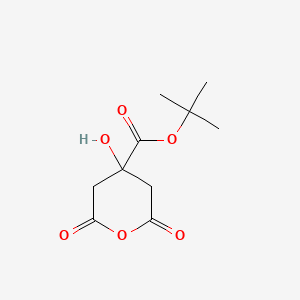
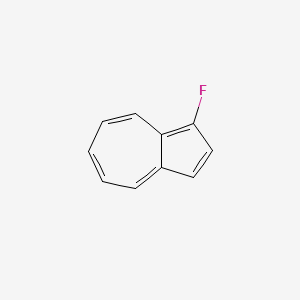
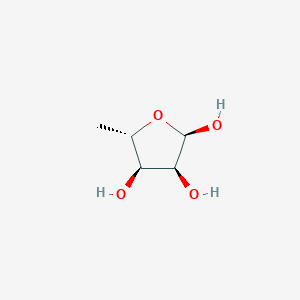
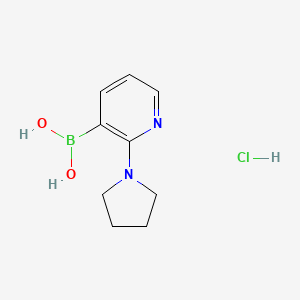
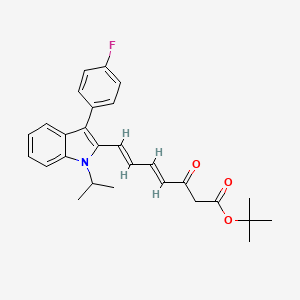
![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
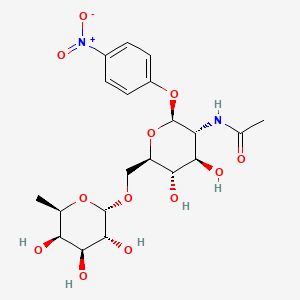
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
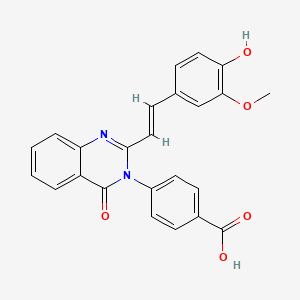
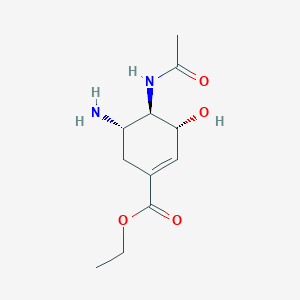
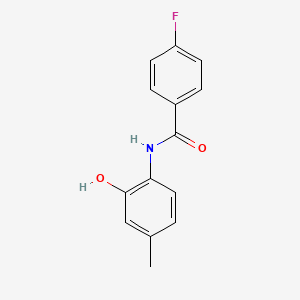
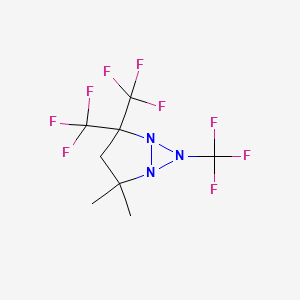
![2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]acetic acid](/img/structure/B13410695.png)
